molecular formula C17H26N2O2 B5052521 N,N'-(phenylmethanediyl)bis(3-methylbutanamide)

N,N'-(phenylmethanediyl)bis(3-methylbutanamide)

Cat. No.: B5052521
M. Wt: 290.4 g/mol
InChI Key: WWGXNWPELXIUBO-UHFFFAOYSA-N
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Description

N,N’-(phenylmethanediyl)bis(3-methylbutanamide) is an organic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4005 . This compound is characterized by the presence of two amide groups connected via a phenylmethane bridge, making it a bis-amide derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) typically involves the reaction of 3-methylbutanamide with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amide nitrogen attacks the benzyl chloride, resulting in the formation of the bis-amide product .

Industrial Production Methods

Industrial production of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) often employs catalytic processes to enhance yield and efficiency. Copper-based metal-organic frameworks have been used to promote oxidative couplings, achieving high conversion rates and yields . This method is considered environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

N,N’-(phenylmethanediyl)bis(3-methylbutanamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The phenylmethane bridge can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-(phenylmethanediyl)bis(3-methylbutanamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(phenylmethanediyl)bis(3-methylbutanamide) is unique due to its bis-amide structure, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .

Properties

IUPAC Name

3-methyl-N-[(3-methylbutanoylamino)-phenylmethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12(2)10-15(20)18-17(14-8-6-5-7-9-14)19-16(21)11-13(3)4/h5-9,12-13,17H,10-11H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGXNWPELXIUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=CC=CC=C1)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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